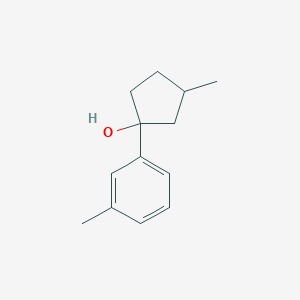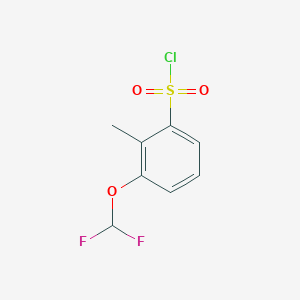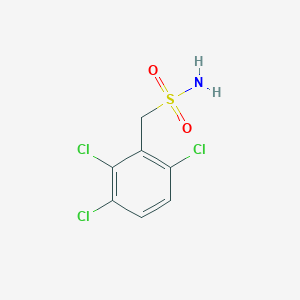
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine is a fluorinated organic compound with a unique chemical structure. This compound is characterized by the presence of two fluorine atoms, a morpholine ring, and an amine group. It has a molecular weight of 194.22 g/mol and is commonly used in various scientific research applications due to its distinct properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine typically involves the reaction of 2,2-difluoropropane-1,3-diol with 3-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness. The compound is then purified using techniques such as distillation or chromatography to achieve the required purity for industrial applications .
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
科学的研究の応用
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and morpholine ring play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine include:
- 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
- 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine
- Fluconazole
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of fluorine atoms, morpholine ring, and amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C8H16F2N2O |
|---|---|
分子量 |
194.22 g/mol |
IUPAC名 |
2,2-difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2O/c1-7-4-13-3-2-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChIキー |
FRMRCJLGLGUGOK-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


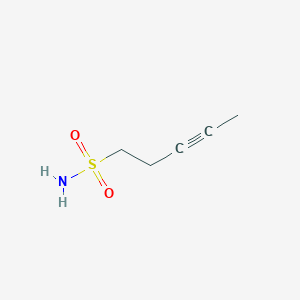

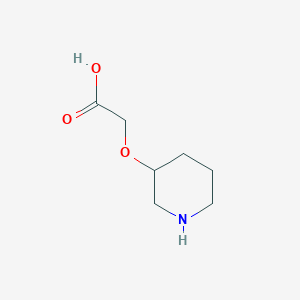
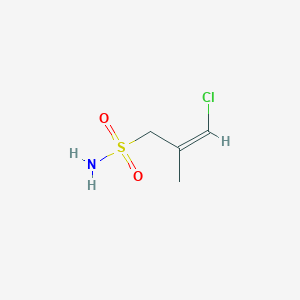
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
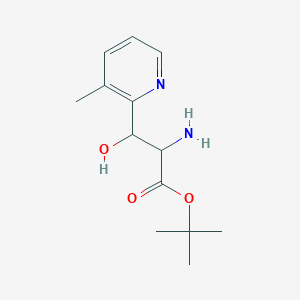

![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
